molecular formula C26H21Cl3N2O3S B12052426 Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(naphthalen-1-ylcarbonyl)amino]ethyl}amino)thiophene-3-carboxylate CAS No. 611185-61-6

Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(naphthalen-1-ylcarbonyl)amino]ethyl}amino)thiophene-3-carboxylate

Cat. No.: B12052426
CAS No.: 611185-61-6
M. Wt: 547.9 g/mol
InChI Key: VYWMYGYZMVLOGY-UHFFFAOYSA-N
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Description

Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(naphthalen-1-ylcarbonyl)amino]ethyl}amino)thiophene-3-carboxylate is a structurally complex thiophene derivative characterized by:

  • A thiophene-3-carboxylate backbone substituted at positions 2 and 2.
  • A 4-phenyl group at position 4, contributing aromatic bulk.
  • A 2,2,2-trichloroethylamino moiety at position 2, providing steric and electronic effects.

This compound’s synthesis likely involves multi-step reactions, including amidation and nucleophilic substitution, as inferred from analogous procedures in and . Characterization techniques such as $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, and HRMS (as in ) are critical for confirming its structure.

Properties

CAS No.

611185-61-6

Molecular Formula

C26H21Cl3N2O3S

Molecular Weight

547.9 g/mol

IUPAC Name

ethyl 4-phenyl-2-[[2,2,2-trichloro-1-(naphthalene-1-carbonylamino)ethyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C26H21Cl3N2O3S/c1-2-34-24(33)21-20(17-9-4-3-5-10-17)15-35-23(21)31-25(26(27,28)29)30-22(32)19-14-8-12-16-11-6-7-13-18(16)19/h3-15,25,31H,2H2,1H3,(H,30,32)

InChI Key

VYWMYGYZMVLOGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

SALOR-INT L173657-1EA is typically synthesized through the addition reaction of benzylamine. The specific method involves reacting benzylamine with isopropyl sulfonic acid chloride to generate 4-isopropylbenzyl sulfonate, followed by a dehydration reaction to obtain SALOR-INT L173657-1EA .

Industrial Production Methods

In industrial settings, the production of SALOR-INT L173657-1EA involves large-scale chemical reactors where benzylamine and isopropyl sulfonic acid chloride are reacted under controlled conditions. The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

SALOR-INT L173657-1EA undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of SALOR-INT L173657-1EA .

Scientific Research Applications

SALOR-INT L173657-1EA has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of SALOR-INT L173657-1EA involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which SALOR-INT L173657-1EA is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties with analogous thiophene-3-carboxylate derivatives:

Compound Name Substituents at Position 2 Substituents at Position 4 Molecular Weight (g/mol) Key Functional Groups Bioactivity (Reported)
Target Compound 2,2,2-Trichloro-1-[(naphthalen-1-ylcarbonyl)amino]ethylamino Phenyl ~550* Trichloroethyl, naphthalenylcarbonyl Not reported
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethylamino 4,5,6,7-Tetrahydrobenzo[b]thiophene 390.14 Hydroxyphenyl, tetrahydrobenzo Not reported
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate Cyanoacetyl amino 4-Chlorophenyl 362.81 Cyano, chlorophenyl Not reported
Ethyl 2-[[2-(4-nitrophenoxy)acetyl]amino]-4-(4-chlorophenyl)thiophene-3-carboxylate 2-(4-Nitrophenoxy)acetyl amino 4-Chlorophenyl 436.89 Nitrophenoxy, chlorophenyl Not reported
Ethyl 2-{2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4-(4-fluorophenyl)thiophene-3-carboxylate 2-[(5-Amino-triazol-3-yl)sulfanyl]acetyl amino 4-Fluorophenyl ~469 Triazole, fluorophenyl Not reported
Ethyl 2-{[({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate {2,2,2-Trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino-carbothioyl 4,5,6,7-Tetrahydrobenzo[b]thiophene ~600* Trichloroethyl, methoxybenzoyl, carbothioyl Not reported

*Estimated based on structural analogs.

Physicochemical and Bioactive Properties

  • Electron Effects : The trichloroethyl group is strongly electron-withdrawing, altering the electron density of the thiophene ring compared to electron-donating groups (e.g., methoxy ).

Computational and Structural Insights

  • Docking Studies : AutoDock Vina () could predict enhanced binding affinity due to the naphthalenyl group ’s π-π stacking with hydrophobic protein pockets.

Biological Activity

Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(naphthalen-1-ylcarbonyl)amino]ethyl}amino)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiophene ring, which is known for its aromatic properties and reactivity, combined with various functional groups that may enhance its biological efficacy. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of several key structural components:

  • Thiophene Ring : A five-membered aromatic ring containing sulfur.
  • Ethyl Ester Group : Contributes to the compound's solubility and reactivity.
  • Trichloroethylamine Moiety : May play a role in its interaction with biological targets.
  • Naphthalenecarbonamide Structure : Potentially enhances binding affinity to specific receptors.

These structural features suggest that this compound could exhibit significant biological activity, particularly in medicinal chemistry applications .

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Properties : Structural analogs have been studied for their potential to inhibit cancer cell proliferation.
  • Receptor Binding Affinity : The compound may interact with specific receptors, enhancing or inhibiting their activity .

Case Studies

Several studies have explored the biological effects of similar thiophene derivatives:

  • Allosteric Enhancers of A1 Adenosine Receptor :
    • A study investigated the structure-activity relationship of thiophene derivatives as allosteric enhancers for the A1 adenosine receptor. The findings suggested that modifications at specific positions could significantly enhance receptor binding and functional activity .
  • Induction of Oct3/4 Expression :
    • Another study identified small molecules capable of inducing Oct3/4 expression in pluripotent stem cells. While not directly related to Ethyl 4-phenyl-2..., it highlights the potential for thiophene derivatives in stem cell research .

Comparative Analysis

A comparison table of related compounds and their biological activities is presented below:

Compound NameKey FeaturesBiological Activity
Ethyl 4-(4-nitrophenyl)-3-thiophenecarboxylateContains a nitrophenol groupAntimicrobial
Ethyl 4-(trifluoromethylphenyl)-3-thiophenecarboxylateFeatures trifluoromethyl substitutionAnticancer
Ethyl 4-(chlorophenyl)-3-thiophenecarboxylateChlorine substituentAntibacterial

This table illustrates how variations in structural components can influence biological activity, suggesting that Ethyl 4-phenyl-2... may possess unique therapeutic potentials due to its distinctive structure .

Future Directions

The unique combination of functional groups in Ethyl 4-phenyl-2... warrants further investigation into its specific interactions with biological targets. Future research should focus on:

  • In vitro and In vivo Studies : To evaluate the pharmacological effects and mechanisms of action.
  • Molecular Docking Studies : To predict binding affinities with various receptors and enzymes.
  • Toxicological Assessments : To ensure safety profiles before clinical applications.

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